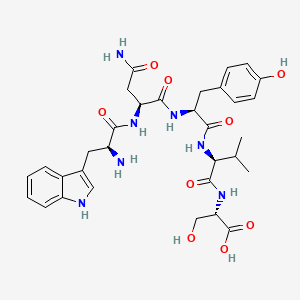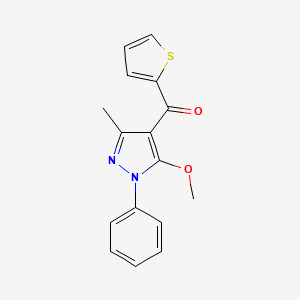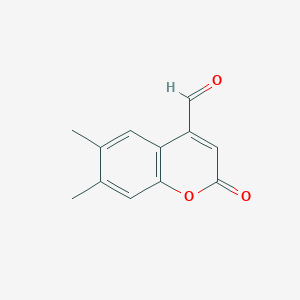
L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl- is a peptide composed of five amino acids: L-serine, L-tryptophan, L-asparagine, L-tyrosine, and L-valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and then coupled to the amino group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The tyrosine residue in the peptide can undergo oxidation to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids using site-directed mutagenesis techniques.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracetic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis kits and reagents.
Major Products
Oxidation: Formation of dityrosine.
Reduction: Cleavage of disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl- has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic effects in neurodegenerative diseases due to the presence of L-serine and L-tryptophan.
Biotechnology: Employed in the development of biosensors and bioactive materials.
Mechanism of Action
The mechanism of action of L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl- involves interactions with specific molecular targets and pathways:
L-Serine: Acts as a precursor for the synthesis of other amino acids and neurotransmitters.
L-Tryptophan: Serves as a precursor for serotonin and melatonin synthesis.
L-Asparagine: Involved in protein synthesis and metabolic regulation.
L-Tyrosine: Precursor for catecholamines like dopamine and norepinephrine.
L-Valine: Essential for protein synthesis and muscle metabolism.
Comparison with Similar Compounds
Similar Compounds
L-Serine, L-lysyl-L-tyrosyl-L-asparaginyl-L-valyl-: Similar peptide with lysine instead of tryptophan.
L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-leucyl-: Similar peptide with leucine instead of valine.
Uniqueness
L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl- is unique due to the specific combination of amino acids, which imparts distinct biochemical properties and potential therapeutic applications.
Properties
CAS No. |
398469-58-4 |
|---|---|
Molecular Formula |
C32H41N7O9 |
Molecular Weight |
667.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C32H41N7O9/c1-16(2)27(31(46)38-25(15-40)32(47)48)39-30(45)23(11-17-7-9-19(41)10-8-17)37-29(44)24(13-26(34)42)36-28(43)21(33)12-18-14-35-22-6-4-3-5-20(18)22/h3-10,14,16,21,23-25,27,35,40-41H,11-13,15,33H2,1-2H3,(H2,34,42)(H,36,43)(H,37,44)(H,38,46)(H,39,45)(H,47,48)/t21-,23-,24-,25-,27-/m0/s1 |
InChI Key |
ACTSAMMWTGBXGU-IYBBNNOUSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene](/img/structure/B14252572.png)
![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)
![1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]-](/img/structure/B14252585.png)
![1-Hexanone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14252588.png)
![(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride](/img/structure/B14252589.png)
![11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide](/img/structure/B14252592.png)
![5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro-](/img/structure/B14252598.png)
![(6-Fluoro-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14252604.png)
![2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine](/img/structure/B14252611.png)
![N,N'-Hexane-1,6-diylbis[N'-(3,5-dichloropyridin-4-yl)urea]](/img/structure/B14252612.png)
![[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-yl-N-(3,4-dimethylphenyl)-](/img/structure/B14252623.png)
